molecular formula C5H11Cl2N B1487598 3-Chloromethyl-pyrrolidine hydrochloride CAS No. 1187927-23-6

3-Chloromethyl-pyrrolidine hydrochloride

Cat. No. B1487598
CAS RN: 1187927-23-6
M. Wt: 156.05 g/mol
InChI Key: OIBNJKSCDLVUQL-UHFFFAOYSA-N
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Description

3-Chloromethyl-pyrrolidine hydrochloride is a chemical compound with the CAS Number: 1187927-23-6 . It has a molecular weight of 156.05 . The compound is a white solid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H10ClN.ClH/c6-3-5-1-2-7-4-5;/h5,7H,1-4H2;1H . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a white solid . It has a molecular weight of 156.05 .

Scientific Research Applications

Chemical Analysis and Toxicology

3-Chloromethyl-pyrrolidine hydrochloride is involved in chemical analysis and toxicology studies. For instance, it is used in the identification and analytical characterization of substances in toxicological cases. A study reported using nuclear magnetic resonance (NMR) spectroscopy for solving a fatal case involving unknown compounds, highlighting the compound's role in complex chemical analysis (Ameline et al., 2019).

Environmental and Occupational Health

The compound is also relevant in assessing environmental exposure and health impacts. For example, a study investigating the exposure of children to organophosphorus and pyrethroid pesticides in South Australia utilized chemical analysis to measure metabolites of these pesticides, which is crucial for understanding public health implications (Babina et al., 2012).

Pharmacokinetics and Drug Development

Furthermore, this compound plays a role in the field of pharmacokinetics and drug development. It's used in studies to understand the metabolism and excretion of pharmaceutical compounds. For instance, a study on the pharmacokinetics of N-(2-hydroxyethyl)-pyrrolidine (HEP, Epolamine) in healthy volunteers provides insights into the compound's plasma profile and pharmacokinetic parameters, critical for drug development and safety assessment (Giachetti et al., 1996).

Safety and Hazards

The safety data sheet for a similar compound, Pyrrolidine, indicates that it is highly flammable and harmful if swallowed or inhaled . It can cause severe skin burns and eye damage . It is also harmful to aquatic life .

properties

IUPAC Name

3-(chloromethyl)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10ClN.ClH/c6-3-5-1-2-7-4-5;/h5,7H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIBNJKSCDLVUQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1187927-23-6
Record name Pyrrolidine, 3-(chloromethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187927-23-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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